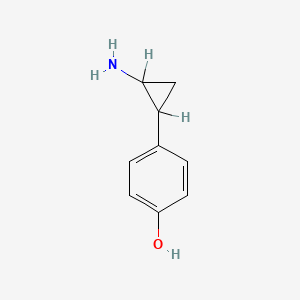

4-(2-Aminocyclopropyl)phenol

Descripción

4-(2-Aminocyclopropyl)phenol is a phenolic compound featuring a cyclopropylamine substituent at the para position of the benzene ring. The cyclopropyl group introduces significant steric strain due to its three-membered ring structure, which may influence both chemical reactivity and physical properties . This compound is of interest in pharmaceutical and materials science research, particularly as a precursor for derivatives with bioactivity or catalytic utility .

Propiedades

IUPAC Name |

4-(2-aminocyclopropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADIWKXZWHXEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Aminocyclopropyl)phenol with key analogs, focusing on substituent effects and applications:

Key Insights from Comparative Analysis

Electronic and Optical Properties

- 4-(4,5-Diphenylimidazolyl)phenol exhibits strong NLO behavior due to its extended π-conjugation and low HOMO-LUMO gap (4.5 eV), enabling charge transfer for optical applications .

- Chiral aminophenols (e.g., ) demonstrate configurational stability (R,R stereochemistry) critical for enantioselective catalysis, a trait shared by this compound derivatives.

Thermal and Solubility Behavior

Research Findings and Implications

- Pharmaceutical Potential: The aminocyclopropyl group’s strain and basicity enable selective binding to biological targets, as seen in LSD1 inhibitors.

- Catalytic Utility: Chiral analogs of this compound serve as ligands in asymmetric catalysis, leveraging hydrogen-bonding networks for stereocontrol.

- Material Limitations: Unlike imidazole-containing phenols, this compound’s lack of extended conjugation limits its use in optoelectronics but favors modular derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.